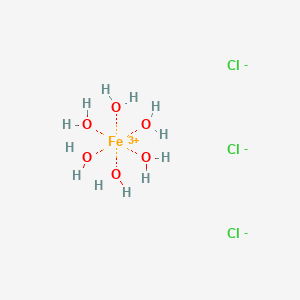
Biotin-C1-PEG3-C3-amine (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-C1-PEG3-C3-amine (TFA) is a compound that serves as a polyethylene glycol-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its biotin moiety, which facilitates binding to streptavidin or avidin, and its polyethylene glycol chain, which enhances water solubility and biocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-C1-PEG3-C3-amine (TFA) typically involves the following steps:
Biotinylation: The biotin moiety is introduced to the compound through a reaction with biotin.
Polyethylene Glycol Chain Addition: The polyethylene glycol chain is added to increase solubility and biocompatibility.
Amine Functionalization:
Industrial Production Methods: Industrial production of Biotin-C1-PEG3-C3-amine (TFA) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process includes:
Raw Material Preparation: High-purity biotin and polyethylene glycol are prepared.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield.
Purification: The final product is purified using techniques like chromatography to remove impurities
Types of Reactions:
Substitution Reactions: The amine group in Biotin-C1-PEG3-C3-amine (TFA) can undergo substitution reactions with various electrophiles.
Conjugation Reactions: The compound can be conjugated to other molecules through its amine group, forming stable amide bonds.
Common Reagents and Conditions:
Reagents: Common reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biotin and polyethylene glycol moieties.
Major Products:
Conjugated Biotin Derivatives: These are formed when Biotin-C1-PEG3-C3-amine (TFA) is conjugated to proteins, peptides, or other biomolecules
Applications De Recherche Scientifique
Biotin-C1-PEG3-C3-amine (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions by enabling the biotinylation of proteins.
Medicine: Employed in the development of targeted therapies, particularly in cancer research, where it helps in the selective degradation of oncogenic proteins.
Industry: Utilized in the production of diagnostic assays and purification processes involving biotin-streptavidin interactions
Mécanisme D'action
Biotin-C1-PEG3-C3-amine (TFA) functions primarily as a linker in PROTACs. The mechanism involves:
Target Protein Binding: One end of the PROTAC molecule binds to the target protein.
E3 Ubiquitin Ligase Recruitment: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome, leading to a reduction in its cellular levels
Comparaison Avec Des Composés Similaires
Biotin-PEG2-amine: Similar in structure but with a shorter polyethylene glycol chain.
Biotin-PEG4-amine: Similar but with a longer polyethylene glycol chain.
Uniqueness: Biotin-C1-PEG3-C3-amine (TFA) is unique due to its optimal polyethylene glycol chain length, which balances solubility and biocompatibility, making it highly effective in various applications .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5S.C2HF3O2/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;3-2(4,5)1(6)7/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);(H,6,7)/t16-,17-,19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGRJSOZRCYLM-QMBKNIKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39F3N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8020882.png)



![tert-Butyl N-{2-[(4-cyanobenzene)amido]phenyl}carbamate](/img/structure/B8020917.png)


![6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8020950.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8020962.png)
